Home > Products > Screening Compounds P63127 > N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide - 1115998-99-6

N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Catalog Number: EVT-3539588
CAS Number: 1115998-99-6
Molecular Formula: C23H23BrN4O2
Molecular Weight: 467.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Compound Description: (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (Compound I) exists in multiple crystalline forms, including Form B. Form B displays a distinct X-ray powder pattern. Pharmaceutical compositions comprising Compound I are used as therapeutic agents. Compound I is being investigated for its use in treating cancer, specifically breast, prostate, and stomach cancers.

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: These are a series of Biginelli dihydropyrimidines featuring a 6-methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide core. They were synthesized using a multi-step process involving 4-fluoro nitrobenzene, piperidine, ethyl acetoacetate, urea, and various aldehydes. These compounds have been evaluated for their antimicrobial, antifungal, and antimalarial activities.

1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide (CP-945,598)

Compound Description: 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, also known as CP-945,598, is a selective cannabinoid receptor antagonist. [, ] It demonstrates oral activity and underwent phase 3 clinical trials for the treatment of obesity. [, ] Extensive metabolism of CP-945,598 occurs in various species (rats, mice, and dogs), primarily through N-deethylation. [, ]

N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

Compound Description: N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide, also known as MK-0974 or telcagepant, is a potent, orally active calcitonin gene-related peptide (CGRP) receptor antagonist. [, , , ] It effectively inhibits the human and rhesus CGRP receptors and demonstrates good oral bioavailability. [, ] MK-0974 shows promise as a potential treatment for migraine headaches. [, ]

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, also known as SR147778, acts as a potent, selective, and orally active antagonist for the CB1 receptor. [, ] It exhibits high affinity for both rat brain and human CB1 receptors and displays no affinity for over 100 other investigated targets. [, ] SR147778 has shown promising results in reducing ethanol or sucrose consumption and food intake in animal studies. [, ]

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

Compound Description: N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, known as SR141716, is a potent and selective antagonist for the CB1 cannabinoid receptor. [, ] Molecular modeling studies suggest SR141716 interacts with the receptor primarily through its N1 aromatic ring moiety. The specific spatial orientation and electrostatic properties of the molecule contribute to its binding affinity.

4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

Compound Description: 4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate, also known as JZL184, is a potent and selective monoacylglycerol lipase (MAGL) inhibitor. [, ] Repeated high-dose administration of JZL184 can cause dependence and tolerance, but repeated low-dose administration has been found to retain its antinociceptive and gastroprotective effects. It exhibits anti-inflammatory effects in a murine model of lipopolysaccharide-induced acute lung injury through the activation of CB1 and CB2 receptors.

3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (Compound 6)

Compound Description: Compound 6 belongs to a series of anthranilic diamide analogs containing oxadiazole rings. This specific compound demonstrated potent larvicidal activity against the diamondback moth (Plutella xylostella). The structure-activity relationships within this series suggest that the presence of a 1,3,4-oxadiazole ring contributes to enhanced insecticidal activity.

1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride (BF2.649)

Compound Description: 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride (BF2.649) acts as a histamine H3 antagonist. This class of compounds increases the release of various neurotransmitters implicated in cognitive processes, including histamine, acetylcholine, noradrenaline, and dopamine. BF2.649 is being investigated for its potential to treat human cognitive disorders.

N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide (Compound 1)

Compound Description: N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide, also referred to as Compound 1, exhibits inhibitory activity against thrombin, factor Xa, and cholinesterase enzymes. This multi-target activity makes Compound 1 a potential candidate for developing treatments for Alzheimer's disease.

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide, known as VUF11211, is a piperazinyl-piperidine class small-molecule that acts as an inverse agonist at the chemokine receptor CXCR3. [, ] The radiolabeled form, [3H]VUF11211, is a valuable tool for studying CXCR3 pharmacology. [, ] It displays high affinity for CXCR3 and appears to bind to a distinct population of CXCR3 conformations compared with other CXCR3 agonists. [, ]

3-(piperidine-1-yl)propyl-4-amino-5-chloro-2-methoxybenzoate hydrochloride (RS-23597-190)

Compound Description: 3-(piperidine-1-yl)propyl-4-amino-5-chloro-2-methoxybenzoate hydrochloride, or RS-23597-190, is a potent 5-HT4 receptor antagonist. Interestingly, it also exhibits high affinity for sigma-1 binding sites but not sigma-2 sites. The radiolabeled [3H]RS-23597-190 has been utilized to investigate sigma-1 binding sites in guinea pig brains.

N-((2R)-1-{(3R)-6-chloro-3-[(dimethylamino)methyl]-3,4-dihydroquinolin-1(2H)-yl}-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide (Compound 1)

Compound Description: Compound 1, a peptide-like molecule, is being developed as a potential drug for treating diabetes. It is prepared through a multi-step process that can be achieved with or without chromatography purification steps.

5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide) (ORG27569)

Compound Description: 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), also known as ORG27569, is an allosteric modulator of the cannabinoid 1 (CB1) receptor. It exhibits a paradoxical effect: while it enhances the equilibrium binding of the orthosteric agonist CP55,940, it simultaneously diminishes CP55,940's efficacy in G protein-mediated signaling. ORG27569 also functions as an inverse agonist for the G protein pathway. Computational, synthetic, mutation, and functional studies suggest that ORG27569 binds to the CB1 TMH3-6-7 region, overlapping with the binding site of the antagonist SR141716A.

(S)-(+)-N-{{3-[1-benzoyl-3-(3,4-dichlorophenyl)-piperidin-3-yl]prop-1-yl}-4-phenylpiperidin-4-yl}-N-methylacetamine (SR142801; osanetant)

Compound Description: (S)-(+)-N-{{3-[1-benzoyl-3-(3,4-dichlorophenyl)-piperidin-3-yl]prop-1-yl}-4-phenylpiperidin-4-yl}-N-methylacetamine, also known as SR142801 or osanetant, is a neurokinin 3 receptor antagonist. Clinical trials suggest potential for osanetant in treating symptoms of schizophrenia. Research indicates that osanetant binds to a pocket within the neurokinin 3 receptor primarily involving transmembrane domains 3, 5, and 6.

N-(2-(t-butylamine)-4-chloro-6-methylphenyl)-1-(3-chloro-pyridin-2-yl)-3-difluoromethoxy-1H-pyrazole-5-carboxamide (ZJ3757)

Compound Description: ZJ3757 is an insecticide that, when combined with neonicotinoid insecticides, creates a pesticidal composition with synergistic effects. This composition demonstrates broad spectrum activity and is particularly effective in controlling lepidopteran pests like rice stem borers and rice leafrollers, as well as Homoptera planthoppers and Coleoptera rice water weevils.

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane, designated as [H]A-585539, is a selective high-affinity α7 nicotinic acetylcholine receptor (nAChR) agonist. [, ] It exhibits rapid kinetics, low nonspecific binding, and high specific activity, making it a valuable tool for characterizing this receptor subtype. [, ] The development of [H]A-585539 is significant because it represents the first high-affinity α7 agonist radioligand. [, ]

6-Methylcabergoline

Compound Description: 6-Methylcabergoline is a derivative of cabergoline, a dopamine receptor agonist that has been associated with cases of fibrotic valvular heart disease (VHD). Studies have shown that the bulky N(6) substituent in cabergoline is responsible for its agonistic activity at 5-HT2A and 5-HT2B receptors. Replacing this bulky substituent with a methyl group, as in 6-methylcabergoline, converts this agonism into antagonism. 6-Methylcabergoline retains agonist activity at dopamine D2 receptors. This suggests that modifying the N(6) substituent could be a strategy for developing dopamine receptor agonists with a lower risk of VHD.

Overview

N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. It features a piperidine ring, a pyrimidine moiety, and a bromobenzyl group, making it structurally significant in medicinal chemistry. This compound is primarily investigated for its potential therapeutic applications, particularly in the modulation of biological pathways.

Source

The compound can be synthesized through various chemical methods, often involving multiple steps that utilize commercially available precursors. Its synthesis has been documented in several studies and patents, highlighting its relevance in pharmaceutical research.

Classification

N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is classified as an organic compound with potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological receptors or enzymes.

Synthesis Analysis

Methods

The synthesis of N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves several key steps:

  1. Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  2. Introduction of the Pyrimidine Ring: A condensation reaction between suitable amines and diketones or equivalent compounds is often employed.
  3. Attachment of the Bromobenzyl Group: This step usually involves nucleophilic substitution reactions where a bromobenzyl halide reacts with an amine.
  4. Incorporation of the Phenoxy Group: Etherification reactions involving phenolic derivatives and halogenated pyrimidines are commonly used.

Technical Details

The synthesis may require specific conditions such as controlled temperatures, inert atmospheres, and particular solvents to ensure high yields and purity of the final product. Common reagents include potassium tert-butoxide for deprotonation steps and various halogenating agents for introducing bromine into the structure.

Molecular Structure Analysis

Structure

The molecular structure of N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide can be represented as follows:

C19H19BrN2O2\text{C}_{19}\text{H}_{19}\text{Br}\text{N}_{2}\text{O}_{2}

This structure showcases a piperidine ring connected to a phenoxypyrimidine moiety through an amide bond, with a bromobenzyl substituent.

Data

Key molecular data includes:

Chemical Reactions Analysis

Reactions

N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide can participate in several chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to carboxylic acids or ketones.
  2. Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can yield alcohols or amines.
  3. Substitution: Nucleophilic substitution at halogenated positions can occur, allowing for further functionalization.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic or basic media.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Sodium hydride in dimethylformamide for nucleophilic substitutions.
Mechanism of Action

The mechanism of action for N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific biological targets within the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to desired therapeutic effects. The precise molecular pathways depend on the specific biological context and target receptor involved.

Physical and Chemical Properties Analysis

Physical Properties

N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide exhibits several notable physical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Color: May range from white to light beige based on purity.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents and undergoes nucleophilic substitutions readily.
Applications

N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases by modulating biological pathways.
  2. Chemical Biology: Used as a tool compound to study interactions with biological macromolecules.
  3. Pharmaceutical Development: Serves as a precursor for synthesizing more complex molecules with targeted activities.

Properties

CAS Number

1115998-99-6

Product Name

N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

IUPAC Name

N-[(4-bromophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Molecular Formula

C23H23BrN4O2

Molecular Weight

467.4

InChI

InChI=1S/C23H23BrN4O2/c24-19-8-6-17(7-9-19)15-25-23(29)18-10-12-28(13-11-18)21-14-22(27-16-26-21)30-20-4-2-1-3-5-20/h1-9,14,16,18H,10-13,15H2,(H,25,29)

InChI Key

LQLWCSYYWGZLGS-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Br)C3=CC(=NC=N3)OC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Br)C3=CC(=NC=N3)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.